(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule characterized by its unique structure, which includes a bromophenyl group, a dimethylpyrrole moiety, and a phenyl-substituted diazinane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring through a condensation reaction between a suitable aldehyde and an amine. Subsequent steps involve the introduction of the bromophenyl group and the phenyl-substituted diazinane-dione core through various substitution and cyclization reactions. The final product is obtained after purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonylidene group to a thiol or thioether.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl and pyrrole moieties may interact with specific binding sites, while the sulfonylidene group can participate in redox reactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- (5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Uniqueness
The uniqueness of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C23H18BrN3O2S |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18BrN3O2S/c1-14-12-16(15(2)26(14)19-10-8-17(24)9-11-19)13-20-21(28)25-23(30)27(22(20)29)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,28,30)/b20-13- |
InChI Key |
JYKILYPXHAUAAL-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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